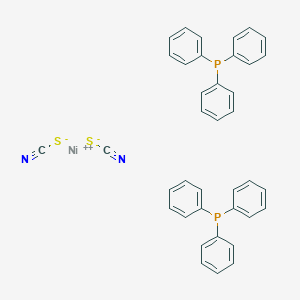
Nickel, bis(triphenylphosphine)-, dithiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel, bis(triphenylphosphine)-, dithiocyanate is a coordination compound with the molecular formula C₃₈H₃₀N₂NiP₂S₂ and a molecular weight of 699.429 g/mol . This compound is known for its unique structural properties and its applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nickel, bis(triphenylphosphine)-, dithiocyanate typically involves the reaction of nickel(II) chloride with triphenylphosphine and potassium thiocyanate in an appropriate solvent. The reaction is carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions: Nickel, bis(triphenylphosphine)-, dithiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.
Substitution: Ligand substitution reactions are common, where the triphenylphosphine or thiocyanate ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Various ligands like phosphines, amines, and thiolates can be used under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Nickel, bis(triphenylphosphine)-, dithiocyanate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
作用機序
The mechanism of action of Nickel, bis(triphenylphosphine)-, dithiocyanate involves its ability to coordinate with various ligands and participate in redox reactions. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The triphenylphosphine and thiocyanate ligands play a significant role in stabilizing the nickel center and facilitating its interactions with other molecules .
類似化合物との比較
Nickel, bis(triphenylphosphine)-, dichloride: This compound has similar structural properties but different reactivity due to the presence of chloride ligands instead of thiocyanate.
Nickel, bis(triphenylphosphine)-, dibromide: Similar to the dichloride compound, but with bromide ligands.
Nickel, bis(triphenylphosphine)-, diisothiocyanate: This compound has isothiocyanate ligands, which can lead to different reactivity and applications.
Uniqueness: Nickel, bis(triphenylphosphine)-, dithiocyanate is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to other nickel complexes. The presence of both triphenylphosphine and thiocyanate ligands allows for versatile applications in catalysis and material science .
特性
IUPAC Name |
nickel(2+);triphenylphosphane;dithiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2CHNS.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1-3;/h2*1-15H;2*3H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENYPDFJOAABS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-].C(#N)[S-].[Ni+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2NiP2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935609 |
Source


|
| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
699.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15709-62-3 |
Source


|
| Record name | Nickel, dithiocyanatobis(triphenylphosphine)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015709623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) thiocyanate--triphenylphosphane (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














